![molecular formula C8H9N3O2 B2925482 3-(Hydroxyiminomethyl)benzamidoxime CAS No. 1256486-34-6](/img/structure/B2925482.png)
3-(Hydroxyiminomethyl)benzamidoxime
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Description
“3-(Hydroxyiminomethyl)benzamidoxime” is a chemical compound with the molecular formula C8H9N3O2 and a molecular weight of 179.18 . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of “3-(Hydroxyiminomethyl)benzamidoxime” can be achieved from 3-Cyanobenzaldehyde .Molecular Structure Analysis
The molecular structure of “3-(Hydroxyiminomethyl)benzamidoxime” is represented by the formula C8H9N3O2 .Chemical Reactions Analysis
The chemical reactions involving “3-(Hydroxyiminomethyl)benzamidoxime” include its oxidation, which can be catalyzed by various hemoproteins .Safety and Hazards
Future Directions
Amidoximes and oximes, which include “3-(Hydroxyiminomethyl)benzamidoxime”, have gained interest due to their ability to release nitric oxide (NO). Researchers are trying to develop external sources to increase the NO level in the body . This suggests potential future directions in the study and application of “3-(Hydroxyiminomethyl)benzamidoxime”.
properties
IUPAC Name |
N'-hydroxy-3-[(E)-hydroxyiminomethyl]benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-8(11-13)7-3-1-2-6(4-7)5-10-12/h1-5,12-13H,(H2,9,11)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCYLXPFAAMTTH-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=NO)N)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)/C(=N/O)/N)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxyiminomethyl)benzamidoxime |
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